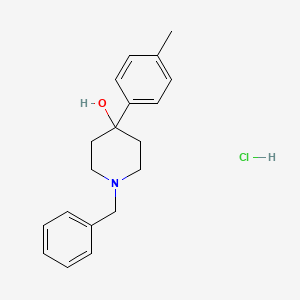
1-Benzyl-4-(p-tolyl)piperidin-4-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(p-tolyl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C19H23NO·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Métodos De Preparación
The synthesis of 1-Benzyl-4-(p-tolyl)piperidin-4-ol hydrochloride typically involves several steps. One common method includes the reaction of p-tolylmagnesium bromide with 1-benzylpiperidin-4-one, followed by reduction and subsequent hydrochloride salt formation . The reaction conditions often involve the use of solvents like dichloromethane and reagents such as sodium borohydride for the reduction step . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Benzyl-4-(p-tolyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or p-tolyl groups, leading to the formation of various derivatives.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(p-tolyl)piperidin-4-ol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential interactions with biological receptors, particularly in the context of neurotransmission.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-(p-tolyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, influencing neurotransmission pathways. This modulation can lead to various physiological effects, making it a compound of interest in neuropharmacology .
Comparación Con Compuestos Similares
1-Benzyl-4-(p-tolyl)piperidin-4-ol hydrochloride can be compared with other piperidine derivatives, such as:
1-Benzylpiperidin-4-ol: Lacks the p-tolyl group, leading to different chemical and biological properties.
4-(4-Methylphenyl)-1-(phenylmethyl)-4-piperidinol: Similar structure but may have different pharmacological effects due to variations in substituent groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
83898-26-4 |
|---|---|
Fórmula molecular |
C19H24ClNO |
Peso molecular |
317.9 g/mol |
Nombre IUPAC |
1-benzyl-4-(4-methylphenyl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C19H23NO.ClH/c1-16-7-9-18(10-8-16)19(21)11-13-20(14-12-19)15-17-5-3-2-4-6-17;/h2-10,21H,11-15H2,1H3;1H |
Clave InChI |
JGTVXUARRNPJEE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2(CCN(CC2)CC3=CC=CC=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


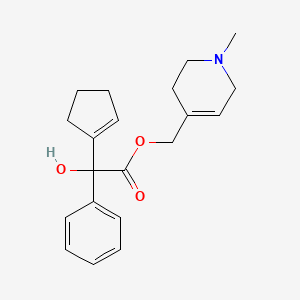
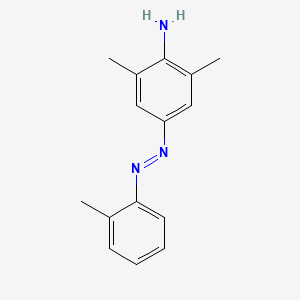

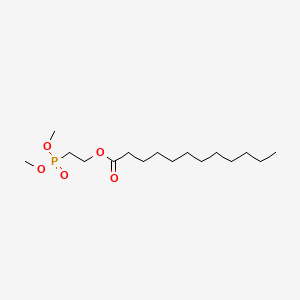
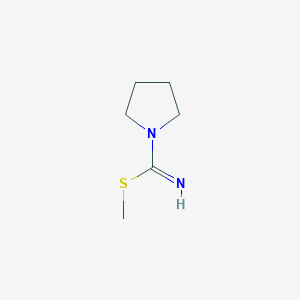
![5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)](/img/structure/B13782502.png)
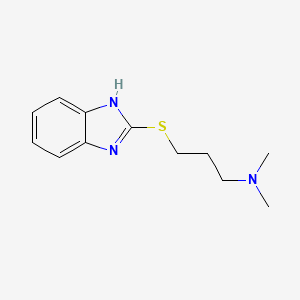
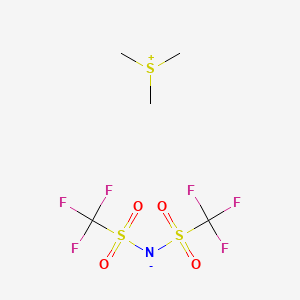
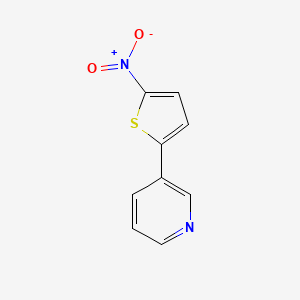
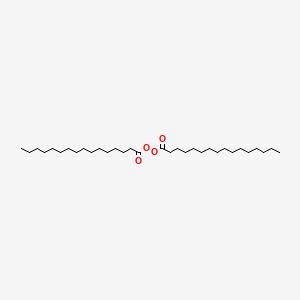
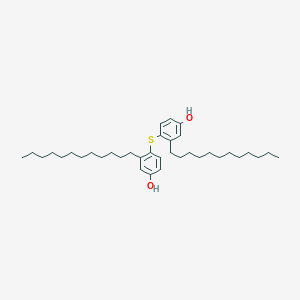
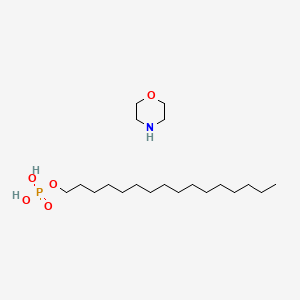
![2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane](/img/structure/B13782529.png)
![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13782530.png)
